JNJ-28312141: A Technical Guide to its Mechanism of Action
JNJ-28312141: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
JNJ-28312141 is a potent and orally active small molecule inhibitor primarily targeting the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS, a member of the type III receptor tyrosine kinase family.[1][2][3] Its mechanism of action centers on the inhibition of CSF-1R kinase activity, which plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[4][5] By blocking this signaling pathway, JNJ-28312141 effectively depletes tumor-associated macrophages (TAMs), which are implicated in promoting tumor growth, angiogenesis, and metastasis.[4][5][6]
In addition to its potent activity against CSF-1R, JNJ-28312141 also demonstrates inhibitory effects on the FMS-like receptor tyrosine kinase-3 (FLT3), another type III receptor tyrosine kinase.[2][4][7] This dual inhibitory profile suggests its potential therapeutic utility in conditions driven by both CSF-1R and FLT3 signaling, such as certain solid tumors, bone metastases, and acute myeloid leukemia (AML).[2][4][7]
Signaling Pathway Inhibition
The binding of Colony-Stimulating Factor-1 (CSF-1) to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, leading to cell proliferation, survival, and differentiation. JNJ-28312141 acts as an ATP-competitive inhibitor, binding to the kinase domain of CSF-1R and preventing its phosphorylation, thereby blocking these downstream signaling cascades.
Quantitative Data: In Vitro Kinase and Cellular Activity
The inhibitory potency of JNJ-28312141 has been quantified through various in vitro assays. The following tables summarize the key IC50 values against different kinases and in cellular proliferation assays.
Table 1: Kinase Inhibitory Profile of JNJ-28312141
| Kinase Target | IC50 (µmol/L) |
| CSF-1R (FMS) | 0.00069[2] |
| KIT | 0.005[2] |
| AXL | 0.012[2] |
| TRKA | 0.015[2] |
| FLT3 | 0.030[2] |
| LCK | 0.088[2] |
Note: Specificity for CSF-1R was examined against a panel of 115 other kinases. Ninety-eight kinases were not inhibited by 50% at a concentration of 1 µmol/L.[2]
Table 2: Cellular Activity of JNJ-28312141
| Cell Line/Primary Cell | Assay | IC50 (µmol/L) |
| CSF-1R-HEK cells | CSF-1–induced CSF-1R phosphorylation | 0.005[2] |
| Mouse Bone Marrow-Derived Macrophages (BDBM) | CSF-1–dependent proliferation | 0.003[2][3] |
| Human Monocytes | CSF-1–induced MCP-1 expression | 0.003[2] |
| MV-4-11 (AML) | ITD-FLT3–dependent proliferation | 0.021[2][3] |
| Mo7e (AML) | KIT-dependent proliferation | 0.041[2][3] |
| Baf3 (recombinant) | FLT3 ligand–induced FLT3 phosphorylation | 0.076[2] |
| TF-1 | TRKA-dependent proliferation | 0.15[2][3] |
Experimental Protocols
CSF-1R Kinase Activity Assay
The in vitro kinase activity of JNJ-28312141 was determined using a recombinant CSF-1R enzyme. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.
Cell-Based CSF-1R Phosphorylation Assay
To assess the activity of JNJ-28312141 in a cellular context, Human Embryonic Kidney (HEK) cells were transfected to express CSF-1R.
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Cell Culture and Treatment: CSF-1R-HEK cells were pre-treated with varying concentrations of JNJ-28312141 for 30 minutes.[2]
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Stimulation: The cells were then stimulated with 25 ng/mL of CSF-1 for 10 minutes to induce receptor phosphorylation.[2]
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Lysis and Analysis: Cell lysates were prepared and subjected to immunoblot analysis to evaluate the levels of phosphorylated CSF-1R and total CSF-1R.[2]
In Vivo Pharmacodynamic Model
The in vivo efficacy of JNJ-28312141 was evaluated by measuring the induction of c-fos mRNA in the spleens of mice following CSF-1 administration.
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Dosing: Mice were orally administered a 20 mg/kg dose of JNJ-28312141 eight hours prior to the CSF-1 challenge.[2]
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CSF-1 Challenge: Mice received an intravenous injection of recombinant CSF-1.[2]
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Analysis: Fifteen minutes after the CSF-1 injection, the mice were sacrificed, and the spleens were harvested to measure the levels of c-fos mRNA.[2] This induction of c-fos mRNA is a downstream event of CSF-1R activation and was shown to be blocked by a CSF-1–neutralizing monoclonal antibody.[2]
Therapeutic Implications
The potent and selective inhibition of CSF-1R by JNJ-28312141 has significant therapeutic implications. By depleting TAMs, which are known to contribute to an immunosuppressive tumor microenvironment and promote angiogenesis, JNJ-28312141 can inhibit tumor growth.[4][5] This was demonstrated in a xenograft model of H460 non-small cell lung adenocarcinoma, where oral administration of JNJ-28312141 led to a dose-dependent reduction in tumor growth, which correlated with a decrease in TAMs and tumor microvascularity.[2][6]
Furthermore, CSF-1 is essential for the differentiation of osteoclasts, the cells responsible for bone resorption.[4] In a rat model of metastatic bone disease, JNJ-28312141 was shown to inhibit osteoclastogenesis and reduce bone erosion, suggesting its potential in treating bone metastases.[2][8]
The additional activity against FLT3, a key driver in certain types of AML, broadens the potential clinical applications of JNJ-28312141 to include hematological malignancies.[4]
References
- 1. JNJ-28312141 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JNJ-28312141, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. JNJ-28312141 - Immunomart [immunomart.com]
- 8. researchgate.net [researchgate.net]
